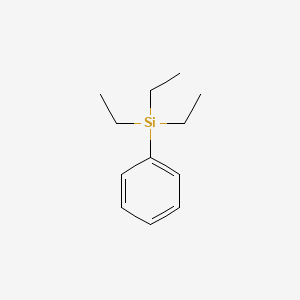
Triethyl(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(phenyl)silane is an organosilicon compound with the chemical formula C12H20Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to act as a reducing agent and its involvement in hydrosilylation reactions.
准备方法
Synthetic Routes and Reaction Conditions
Triethyl(phenyl)silane can be synthesized through several methods. One common method involves the reaction of triethylchlorosilane with phenylmagnesium bromide (PhMgBr) in the presence of a suitable solvent. The reaction proceeds as follows:
Et3SiCl+PhMgBr→Et3SiPh+MgClBr
Another method involves the reduction of triethylchlorosilane using lithium aluminum hydride (LiAlH4). This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reagents.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
Triethyl(phenyl)silane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Hydrosilylation: It participates in hydrosilylation reactions, where the Si-H bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and boron trifluoride etherate (BF3·OEt2). These reactions are typically carried out under anhydrous conditions.
Hydrosilylation: Platinum-based catalysts are often used to facilitate these reactions. The reactions are usually conducted at elevated temperatures and under inert atmospheres.
Substitution: Reagents such as phenylmagnesium bromide (PhMgBr) and other Grignard reagents are commonly used.
Major Products Formed
Reduction: The major products are the corresponding alcohols or amines, depending on the starting material.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Substitution: The major products are substituted silanes with various functional groups.
科学研究应用
Triethyl(phenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. It is also involved in the synthesis of complex organosilicon compounds.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which triethyl(phenyl)silane exerts its effects involves the transfer of a hydride ion (H-) from the silicon atom to the target molecule. This transfer can occur through various pathways, depending on the reaction conditions and the nature of the target molecule. The Si-H bond is polarized, with the silicon atom being partially positive and the hydrogen atom being partially negative. This polarization facilitates the transfer of the hydride ion to electrophilic centers in the target molecule.
相似化合物的比较
Similar Compounds
Phenylsilane (PhSiH3): Similar to triethyl(phenyl)silane, phenylsilane is used as a reducing agent and in hydrosilylation reactions. it has a simpler structure with only one phenyl group and three hydrogen atoms attached to the silicon atom.
Triethoxysilane ((C2H5O)3SiH): This compound is also used in hydrosilylation reactions and as a reducing agent. It has three ethoxy groups attached to the silicon atom, making it more reactive in certain conditions.
Trimethyl(phenyl)silane (PhSi(CH3)3): This compound has three methyl groups and one phenyl group attached to the silicon atom. It is used in similar applications but has different reactivity due to the presence of the methyl groups.
Uniqueness
This compound is unique due to its combination of ethyl and phenyl groups attached to the silicon atom. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
属性
CAS 编号 |
2987-77-1 |
|---|---|
分子式 |
C12H20Si |
分子量 |
192.37 g/mol |
IUPAC 名称 |
triethyl(phenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI 键 |
CEAWWDXUKYZTJL-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091744.png)
![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)
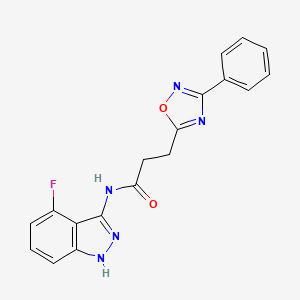
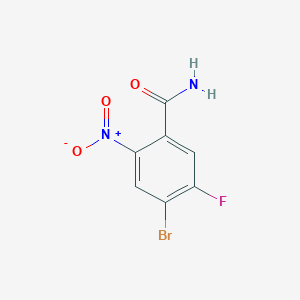
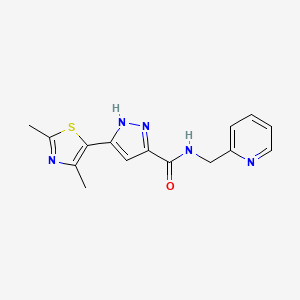
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
![1-[2-(Dimethylamino)ethyl]-4-[hydroxy(4-methoxy-3-methylphenyl)methylene]-5-(2-pyridinyl)-2,3-pyrrolidinedione](/img/structure/B14091775.png)
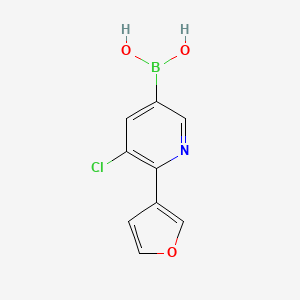
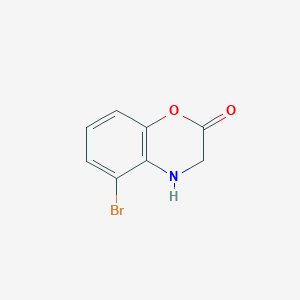
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
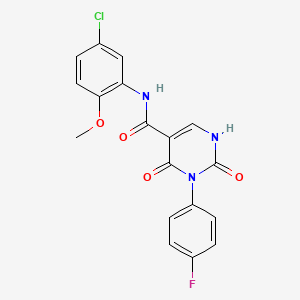
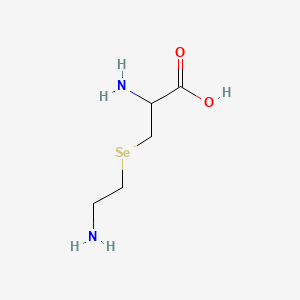
![N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
